molecular formula C30H24N2O2 B8245531 2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

Cat. No.: B8245531
M. Wt: 444.5 g/mol
InChI Key: UAOVTYLACHSMPS-VSGBNLITSA-N
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Description

2,2’-(Biphenyl-2,2’-diyl)bis(4beta-phenyl-2-oxazoline) is a chemical compound known for its unique structure and properties It consists of a biphenyl core with two oxazoline groups attached at the 2,2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Biphenyl-2,2’-diyl)bis(4beta-phenyl-2-oxazoline) typically involves the reaction of biphenyl-2,2’-dicarboxylic acid with 4-phenyl-2-oxazoline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxazoline rings.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Biphenyl-2,2’-diyl)bis(4beta-phenyl-2-oxazoline) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazoline rings into amine groups.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Oxazolone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2,2’-(Biphenyl-2,2’-diyl)bis(4beta-phenyl-2-oxazoline) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2’-(Biphenyl-2,2’-diyl)bis(4beta-phenyl-2-oxazoline) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The biphenyl core provides rigidity and stability, while the oxazoline groups enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Biphenyl-2,2’-diyl)bis(4beta-tert-butyl-2-oxazoline)
  • 2,2’-(Biphenyl-2,2’-diyl)bis(4beta-methyl-2-oxazoline)

Comparison

Compared to its similar compounds, 2,2’-(Biphenyl-2,2’-diyl)bis(4beta-phenyl-2-oxazoline) is unique due to the presence of phenyl groups on the oxazoline rings. This structural feature enhances its ability to participate in π-π interactions and increases its overall stability and reactivity in catalytic processes.

Properties

IUPAC Name

(4S)-4-phenyl-2-[2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O2/c1-3-11-21(12-4-1)27-19-33-29(31-27)25-17-9-7-15-23(25)24-16-8-10-18-26(24)30-32-28(20-34-30)22-13-5-2-6-14-22/h1-18,27-28H,19-20H2/t27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOVTYLACHSMPS-VSGBNLITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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